![molecular formula C5H3ClN4O2 B12957407 8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a chlorine atom at the 8th position and two keto groups at the 2nd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles (R = Cl, Ph) to afford the desired pyrazolo[1,5-a][1,3,5]triazine derivatives . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the keto groups at the 2nd and 4th positions.
Cyclization Reactions: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines, as well as oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve solvents such as ethanol, methanol, or acetonitrile, and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto groups play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways.
類似化合物との比較
Similar Compounds
- 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine
- 8-Nitropyrazolo[1,5-a][1,3,5]triazine-2,4,7-triamine
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chlorine and keto groups This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C5H3ClN4O2 |
|---|---|
分子量 |
186.55 g/mol |
IUPAC名 |
8-chloro-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H3ClN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12) |
InChIキー |
JWIKCPJQQGEHMM-UHFFFAOYSA-N |
正規SMILES |
C1=NN2C(=C1Cl)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


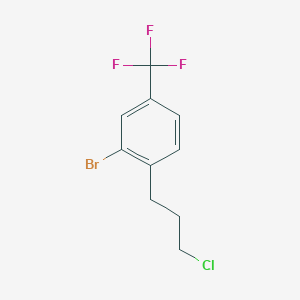

![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)

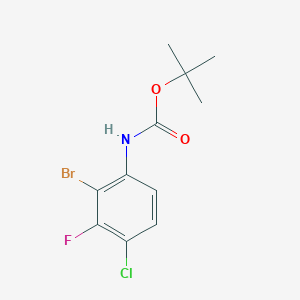
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
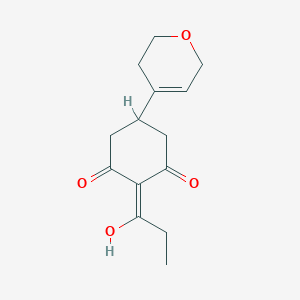
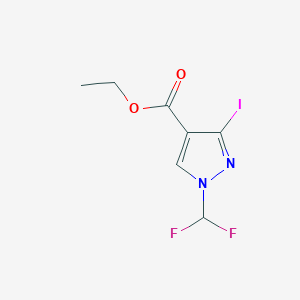
![12-iodo-10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B12957364.png)
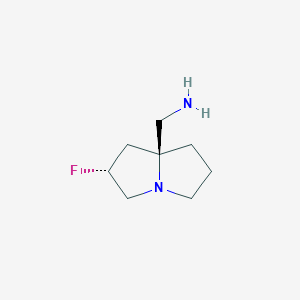
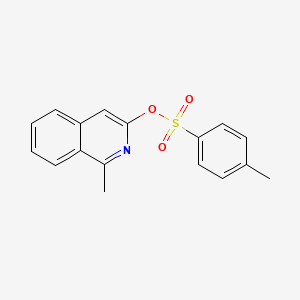
![Benzo[g]quinoline-2,4(1H,3H)-dione](/img/structure/B12957385.png)
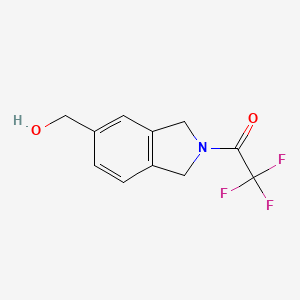
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
